![molecular formula C11H17NO3 B2941615 tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate CAS No. 2138390-08-4](/img/structure/B2941615.png)

tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

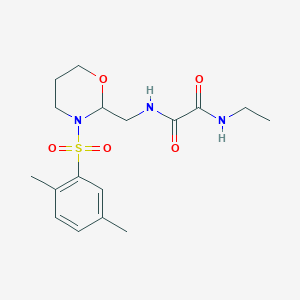

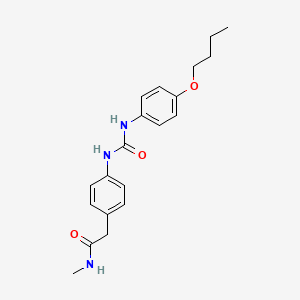

“tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate” is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 . It is a powder that is stored at a temperature of 4°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO3/c1-10(2,3)15-9(14)12-8-6-11(8)4-7(13)5-11/h8H,4-6H2,1-3H3,(H,12,14) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

“tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate” is a powder that is stored at a temperature of 4°C .Scientific Research Applications

1. Structural Analysis and Crystallography

Researchers have elucidated the isomorphous crystal structures of derivatives related to tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate, demonstrating the significance of hydrogen and halogen bonds involving carbonyl groups. These studies contribute to understanding the structural properties of spiro-compounds and their interactions in crystalline forms, which are crucial for designing materials with specific properties (Baillargeon et al., 2017).

2. Photocatalysis in Organic Synthesis

Photoredox catalysis has been employed to achieve the amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor. This method establishes a new pathway for constructing 3-aminochromones under mild conditions, showcasing the versatility of tert-butyl carbamate derivatives in facilitating complex organic transformations (Wang et al., 2022).

3. Diels-Alder Reactions and Synthetic Applications

In synthetic chemistry, tert-butyl carbamate derivatives are key intermediates in Diels-Alder reactions. These reactions are pivotal for constructing cyclic and acyclic frameworks, serving as a cornerstone in the synthesis of natural products and pharmaceuticals. The preparation and reactivity of such derivatives underline their importance in developing novel compounds (Padwa et al., 2003).

4. Chemical Space Exploration

tert-Butyl carbamate derivatives offer a convenient entry point into novel compounds, accessing chemical spaces complementary to traditional piperidine ring systems. Efficient and scalable synthetic routes to these derivatives highlight their potential in drug discovery and development (Meyers et al., 2009).

5. Selective Toxicity and Detoxification Studies

The selective toxicity of certain acaricides, such as fenpyroximate, has been studied in relation to its detoxification metabolism. Ester hydrolysis emerged as a critical detoxification step, with tert-butyl carbamate derivatives playing a role in understanding species-specific metabolic pathways and their implications for pesticide design (Motoba et al., 2000).

6. Cardioprotective Agents Development

Research into malonyl-CoA decarboxylase inhibitors has introduced tert-butyl carbamate derivatives as potent candidates for treating ischemic heart diseases. These compounds have demonstrated significant potential in improving cardiac efficiency and function, underscoring their therapeutic value (Cheng et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

tert-butyl N-(5-oxospiro[2.3]hexan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-8-6-11(8)4-7(13)5-11/h8H,4-6H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHPNCADBPHBEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC12CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2941533.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate](/img/structure/B2941537.png)

![2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2941538.png)

![2-Methyl-2-[3-(phenylmethoxycarbonylamino)pyrazol-1-yl]propanoic acid](/img/structure/B2941541.png)

![1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2941543.png)

![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2941550.png)

![1-methyl-3-(trifluoromethyl)-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-pyrazole-4-carbonitrile](/img/structure/B2941555.png)